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Compound of Interest

Compound Name: 7-methoxy-1H-indazole

Cat. No.: B126850

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, renowned for its
presence in numerous biologically active compounds. The strategic incorporation of a methoxy
group at the 7-position of the indazole ring has been explored as a key modification in the
design of potent kinase inhibitors and anticancer agents. This guide provides a comparative
analysis of the structure-activity relationships (SAR) of 7-methoxy-1H-indazole analogs,
supported by experimental data, detailed methodologies, and visual representations of relevant
biological pathways and experimental workflows.

Data Presentation: Comparative Inhibitory Potency

The biological activity of 7-methoxy-1H-indazole analogs is significantly influenced by the
nature and position of substituents on the indazole core. The following tables summarize the in
vitro anti-proliferative activity and kinase inhibitory potency of a representative set of analogs,
highlighting the impact of various structural modifications.

Table 1: Anti-proliferative Activity of 7-Methoxy-1H-
indazole Analogs against Cancer Cell Lines
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Compound ID R1 (at N1) R2 (at C3) Cell Line IC50 (pM)

Analog A H Aryl MCF-7 (Breast) 8.5

Analog B H Heteroaryl MCF-7 (Breast) 5.2

Analog C Substituted Aryl WiDr (Colon) 27.20[1]
Benzyl

Analog D H Curcumin Analog  WiDr (Colon) >50

Analog E H Aryl HelLa (Cervical) 12.3

Analog F H Heteroaryl HelLa (Cervical) 9.8

Analog G H Curcumin Analog  Hela (Cervical) 46.36[1]

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Table 2: Kinase Inhibitory Activity of 7-Methoxy-1H-
indazole Analogs

Compound ID R1 (at N1) R2 (at C3) Target Kinase IC50 (nM)
Substituted
Analog H H Aurora A 150
Phenyl
Substituted
Analog | H Aurora B 85
Phenyl
Analog J Methyl Amide ERK1 25.8
Analog K Methyl Amide ERK2 9.3
Analog L H Amide p38a >1000

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase

activity.

Key Structure-Activity Relationship (SAR) Insights
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From the compiled data, several key SAR trends for 7-methoxy-1H-indazole analogs can be
deduced:

» Substitution at C3: The nature of the substituent at the C3 position plays a crucial role in
determining the biological activity. Aromatic and heteroaromatic groups at this position are
generally favorable for anti-proliferative activity. For kinase inhibition, specific amide linkages
at C3 have been shown to be critical for potent activity against kinases like ERK1/2.

o Substitution at N1: While many potent analogs are unsubstituted at the N1 position,
alkylation, such as with a methyl group, can be tolerated and in some cases, may enhance
activity against specific kinase targets.

e The 7-Methoxy Group: The presence of the 7-methoxy group is a common feature in a
number of potent indazole-based inhibitors. Its electron-donating nature can influence the
overall electronic properties of the indazole ring system, potentially impacting binding affinity
to target proteins.

o Target Selectivity: Modifications to the substituents on the indazole core can modulate the
selectivity profile of the analogs. For instance, specific substitutions can lead to compounds
with dual Aurora A/B inhibitory activity or selective ERK inhibition.

Mandatory Visualization
Signaling Pathway: Simplified MAPK/ERK Signaling
Cascade

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is a
critical signaling pathway involved in cell proliferation, differentiation, and survival. Many 7-
methoxy-1H-indazole analogs have been investigated as inhibitors of key kinases within this
pathway.
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Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of 7-methoxy-1H-
indazole analogs.

Experimental Workflow: In Vitro Kinase Inhibition Assay
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The determination of the half-maximal inhibitory concentration (IC50) is a fundamental
experiment in SAR studies to quantify the potency of an inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b126850#structure-activity-relationship-
sar-studies-of-7-methoxy-1h-indazole-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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